8-(6-Aminohexyl)aminoadenosine5-triphos phate lith
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Overview
Description
8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt is a chemical compound with the empirical formula C16H30N7O13P3 and a molecular weight of 621.37 g/mol It is a derivative of adenosine triphosphate (ATP) where an aminohexyl group is attached to the adenosine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt typically involves the modification of adenosine triphosphate (ATP) through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity. The use of automated synthesizers and high-throughput screening methods may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt can undergo various chemical reactions, including:
Oxidation: The aminohexyl group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the adenosine moiety or the phosphate groups.
Substitution: The aminohexyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of aminohexyl-substituted adenosine triphosphate derivatives .
Scientific Research Applications
8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt has several scientific research applications, including:
Biochemistry: It is used as a substrate in enzymatic studies to investigate the activity of kinases and other ATP-dependent enzymes.
Cell Biology: The compound can be used to study cellular energy metabolism and signal transduction pathways involving ATP.
Industry: It may be used in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of 8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt involves its interaction with ATP-binding proteins and enzymes. The aminohexyl group allows for specific binding interactions, which can modulate the activity of these proteins. The compound can act as a competitive inhibitor or activator, depending on the context of the study .
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): The parent compound, widely used in biochemical research.
8-Aminohexyladenosine: A similar compound without the triphosphate group.
8-(6-Aminohexyl)aminoadenosine: Another derivative with different functional groups.
Uniqueness
8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt is unique due to the presence of both the aminohexyl group and the triphosphate moiety. This combination allows for specific interactions with a variety of biological targets, making it a versatile tool in research .
Properties
Molecular Formula |
C16H29LiN7O13P3 |
---|---|
Molecular Weight |
627.3 g/mol |
IUPAC Name |
lithium;[[[(2R,3S,4R,5R)-5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H30N7O13P3.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(34-15)7-33-38(29,30)36-39(31,32)35-37(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H,29,30)(H,31,32)(H2,18,20,21)(H2,26,27,28);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 |
InChI Key |
MWTMFNIZLJYVAH-DNBRLMRSSA-M |
Isomeric SMILES |
[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N |
Canonical SMILES |
[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N |
Origin of Product |
United States |
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